molecular formula C17H22N4O3 B1229010 1-[(5,7-Dimethyl-3-pyrazolo[1,5-a]pyrimidinyl)-oxomethyl]-4-piperidinecarboxylic acid ethyl ester

1-[(5,7-Dimethyl-3-pyrazolo[1,5-a]pyrimidinyl)-oxomethyl]-4-piperidinecarboxylic acid ethyl ester

Cat. No. B1229010
M. Wt: 330.4 g/mol
InChI Key: QBSPUVMXBWTPCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(5,7-dimethyl-3-pyrazolo[1,5-a]pyrimidinyl)-oxomethyl]-4-piperidinecarboxylic acid ethyl ester is a pyrazolopyrimidine.

Scientific Research Applications

Synthesis and Structural Analysis

  • This compound is an important intermediate in the synthesis of various pharmacologically relevant compounds. For instance, it plays a role in the synthesis of anticoagulant drugs like apixaban. X-ray powder diffraction data have been reported for similar compounds, highlighting their structural characteristics and purity levels, which are crucial for their application in pharmaceutical synthesis (Wang, Suo, Zhang, Hou, & Li, 2017).

Biological Evaluation

  • Derivatives of this compound have been explored for their potential anticancer and anti-5-lipoxygenase activities. Novel series of pyrazolopyrimidines, which are structurally related to this compound, have been synthesized and evaluated for these biological activities, indicating its relevance in the development of new therapeutic agents (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).

Chemical Reactions and Modifications

  • The compound's derivatives have been used to study various chemical reactions and structural modifications, leading to the formation of novel heterocyclic compounds. These studies are important for understanding the reactivity of such compounds and developing new synthetic methods (Lis, Traina, & Huffman, 1990).

Heterocyclic Synthesis Applications

  • This compound is instrumental in the field of heterocyclic chemistry, particularly in synthesizing new nicotinic acid ester and thienopyridine derivatives. Such syntheses contribute to the expansion of chemical libraries used in drug discovery and development (Gad-Elkareem, Abdel-fattah, & Elneairy, 2006).

properties

Product Name

1-[(5,7-Dimethyl-3-pyrazolo[1,5-a]pyrimidinyl)-oxomethyl]-4-piperidinecarboxylic acid ethyl ester

Molecular Formula

C17H22N4O3

Molecular Weight

330.4 g/mol

IUPAC Name

ethyl 1-(5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonyl)piperidine-4-carboxylate

InChI

InChI=1S/C17H22N4O3/c1-4-24-17(23)13-5-7-20(8-6-13)16(22)14-10-18-21-12(3)9-11(2)19-15(14)21/h9-10,13H,4-8H2,1-3H3

InChI Key

QBSPUVMXBWTPCN-UHFFFAOYSA-N

SMILES

CCOC(=O)C1CCN(CC1)C(=O)C2=C3N=C(C=C(N3N=C2)C)C

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C2=C3N=C(C=C(N3N=C2)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(5,7-Dimethyl-3-pyrazolo[1,5-a]pyrimidinyl)-oxomethyl]-4-piperidinecarboxylic acid ethyl ester

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